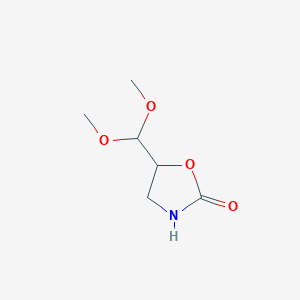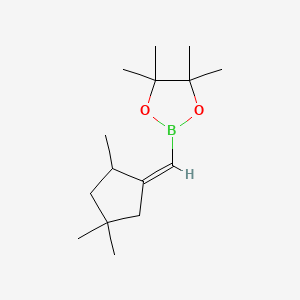
(Z)-4,4,5,5-Tetramethyl-2-((2,4,4-trimethylcyclopentylidene)methyl)-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4,5,5-tetramethyl-2-{[(1Z)-2,4,4-trimethylcyclopentylidene]methyl}-1,3,2-dioxaborolane is a boron-containing compound known for its unique chemical properties and versatility in various chemical reactions. This compound is often used in organic synthesis, particularly in the formation of boronates, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-tetramethyl-2-{[(1Z)-2,4,4-trimethylcyclopentylidene]methyl}-1,3,2-dioxaborolane typically involves the hydroboration of alkenes or alkynes in the presence of transition metal catalysts. For example, the hydroboration of allyl phenyl sulfone using a rhodium catalyst can yield this compound . Other methods include the borylation of benzylic C-H bonds of alkylbenzenes using palladium catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroboration or borylation processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and efficiency of production.
化学反応の分析
Types of Reactions
4,4,5,5-tetramethyl-2-{[(1Z)-2,4,4-trimethylcyclopentylidene]methyl}-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Borylation: This compound can borylate benzylic C-H bonds of alkylbenzenes in the presence of palladium catalysts.
Hydroboration: It can hydroborate alkyl or aryl alkynes and alkenes using transition metal catalysts.
Coupling Reactions: It can couple with aryl iodides in the presence of copper catalysts to form aryl boronates.
Common Reagents and Conditions
Common reagents used in these reactions include palladium, rhodium, and copper catalysts. Reaction conditions often involve mild temperatures and pressures to ensure high selectivity and yield. Solvents such as tetrahydrofuran (THF) and toluene are frequently used to dissolve the reactants and facilitate the reactions.
Major Products
The major products formed from these reactions include pinacol benzyl boronate, aryl boronates, and chiral allenyl boronates .
科学的研究の応用
4,4,5,5-tetramethyl-2-{[(1Z)-2,4,4-trimethylcyclopentylidene]methyl}-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of novel copolymers, optical, and electrochemical properties of materials.
Biology: The compound can be employed in the development of boron-containing drugs and bioactive molecules.
Medicine: It is utilized in the synthesis of pharmaceuticals, particularly in the formation of boronates, which are key intermediates in drug development.
作用機序
The mechanism of action of 4,4,5,5-tetramethyl-2-{[(1Z)-2,4,4-trimethylcyclopentylidene]methyl}-1,3,2-dioxaborolane involves its ability to form stable boron-carbon bonds. This property allows it to participate in various chemical reactions, such as hydroboration and borylation, where it acts as a boron source. The compound’s molecular targets and pathways include the activation of C-H bonds and the formation of boronates through catalytic processes .
類似化合物との比較
Similar Compounds
Pinacolborane: Another boron-containing compound used in similar reactions.
Bis(pinacolato)diboron: Used in borylation reactions and the synthesis of boronates.
Catecholborane: Employed in hydroboration reactions.
Uniqueness
4,4,5,5-tetramethyl-2-{[(1Z)-2,4,4-trimethylcyclopentylidene]methyl}-1,3,2-dioxaborolane is unique due to its specific structure, which provides high stability and reactivity in various chemical reactions. Its ability to form stable boron-carbon bonds and participate in catalytic processes makes it a valuable compound in organic synthesis and industrial applications.
特性
分子式 |
C15H27BO2 |
|---|---|
分子量 |
250.19 g/mol |
IUPAC名 |
4,4,5,5-tetramethyl-2-[(Z)-(2,4,4-trimethylcyclopentylidene)methyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H27BO2/c1-11-8-13(2,3)9-12(11)10-16-17-14(4,5)15(6,7)18-16/h10-11H,8-9H2,1-7H3/b12-10- |
InChIキー |
UTXNKYCTDMTHCJ-BENRWUELSA-N |
異性体SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C\2/CC(CC2C)(C)C |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C2CC(CC2C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



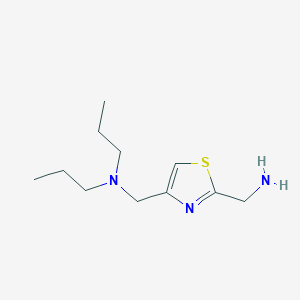

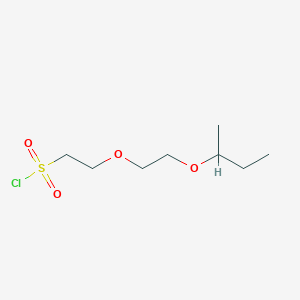
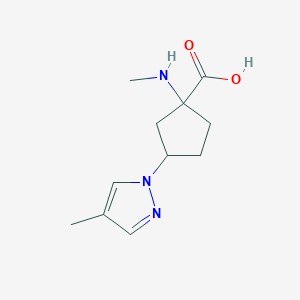

![2-[2-Chloro-5-(trifluoromethyl)phenoxy]acetic acid](/img/structure/B13627508.png)
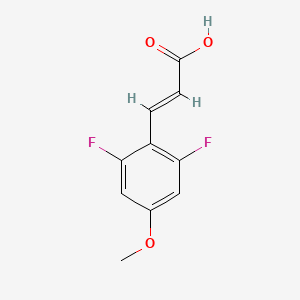
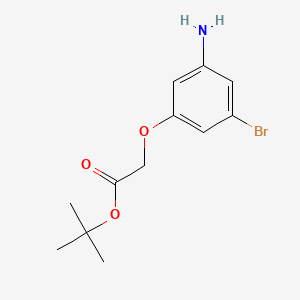
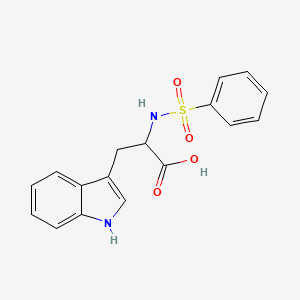
![[3-(furan-2-yl)-1H-pyrazol-5-yl]methanamine](/img/structure/B13627530.png)

